molecular formula C12H16N2O3S B5313299 4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide

货号 B5313299
分子量: 268.33 g/mol
InChI 键: VTDDTYGIUIGOGW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-methyl-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as S 3226, is a sulfonamide drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), which is involved in the regulation of sodium transport in various epithelial tissues.

作用机制

S 3226 exerts its pharmacological effects by selectively inhibiting ENaC, which is a transmembrane protein that regulates sodium transport in various epithelial tissues. ENaC is composed of three subunits (α, β, and γ) that form a channel for the selective transport of sodium ions across the cell membrane. S 3226 binds to the extracellular domain of the α-subunit of ENaC and inhibits its activity, thereby reducing sodium reabsorption and promoting sodium excretion.
Biochemical and Physiological Effects:
S 3226 has been shown to have several biochemical and physiological effects, including the reduction of blood pressure, improvement of lung function, and reduction of fluid accumulation in the lungs. These effects are mediated by the inhibition of ENaC-mediated sodium transport in various epithelial tissues.

实验室实验的优点和局限性

One of the advantages of S 3226 is its high selectivity for ENaC, which allows for the specific inhibition of sodium transport in epithelial tissues. This selectivity reduces the risk of off-target effects and makes S 3226 a valuable tool for studying the physiological and pathological roles of ENaC. However, one of the limitations of S 3226 is its low solubility in aqueous solutions, which can limit its use in certain experimental conditions.

未来方向

There are several future directions for the research and development of S 3226. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the therapeutic potential of S 3226 in other medical conditions, such as heart failure and renal disease. Additionally, the development of novel ENaC inhibitors based on the structure of S 3226 could lead to the discovery of more potent and selective compounds for the treatment of various epithelial disorders.

合成方法

The synthesis of S 3226 involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting nitro compound with iron powder. The final product is obtained after purification by column chromatography and recrystallization.

科学研究应用

S 3226 has been extensively studied for its potential therapeutic applications in various medical conditions, including hypertension, cystic fibrosis, and pulmonary edema. In hypertension, S 3226 has been shown to reduce blood pressure by inhibiting ENaC-mediated sodium reabsorption in the kidneys. In cystic fibrosis, S 3226 has been shown to improve lung function by reducing the viscosity of mucus and facilitating its clearance. In pulmonary edema, S 3226 has been shown to reduce fluid accumulation in the lungs by inhibiting ENaC-mediated sodium transport.

属性

IUPAC Name

4-methyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-9-4-5-10(18(13,16)17)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDDTYGIUIGOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。